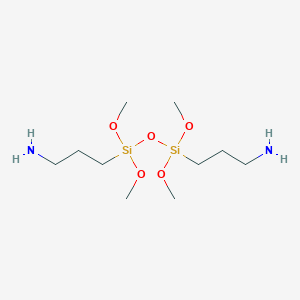
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) typically involves the reaction of 1,1,3,3-Tetramethoxydisiloxane with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the Si-N bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material.
化学反応の分析
Types of Reactions
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and coordinate with metal ions, influencing catalytic processes. The Si-O-Si linkages provide structural stability and flexibility, making it suitable for use in materials science and industrial applications.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethyldisiloxane
- 1,3-Bis(aminopropyl)tetramethyldisiloxane
- Hexamethyldisiloxane
Uniqueness
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is unique due to its combination of methoxy and amine functional groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and chemical intermediates.
特性
CAS番号 |
76712-65-7 |
|---|---|
分子式 |
C10H28N2O5Si2 |
分子量 |
312.51 g/mol |
IUPAC名 |
3-[[3-aminopropyl(dimethoxy)silyl]oxy-dimethoxysilyl]propan-1-amine |
InChI |
InChI=1S/C10H28N2O5Si2/c1-13-18(14-2,9-5-7-11)17-19(15-3,16-4)10-6-8-12/h5-12H2,1-4H3 |
InChIキー |
CMNVPGMSJAEGMN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCN)(OC)O[Si](CCCN)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
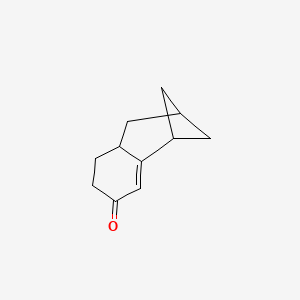
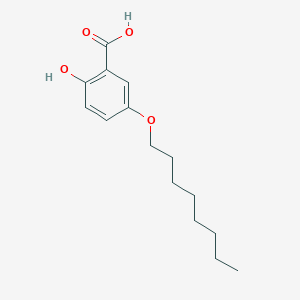
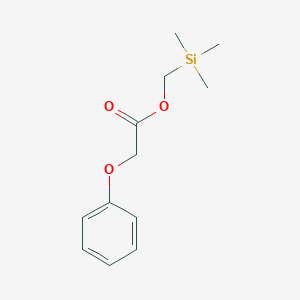
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
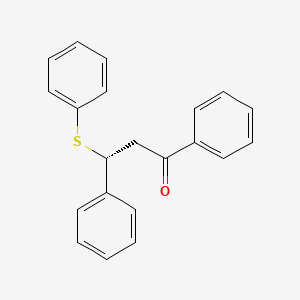
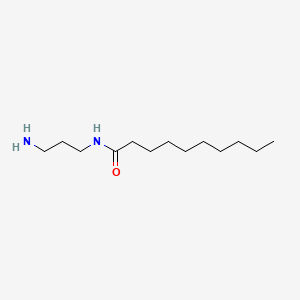
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
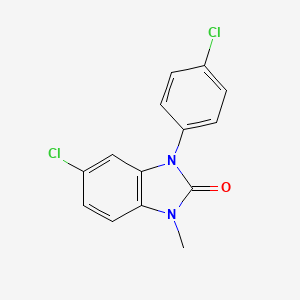
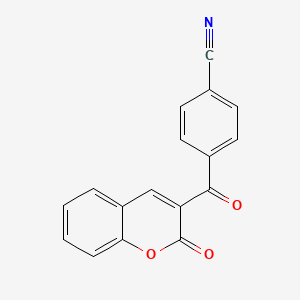
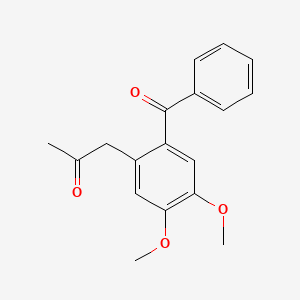
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
